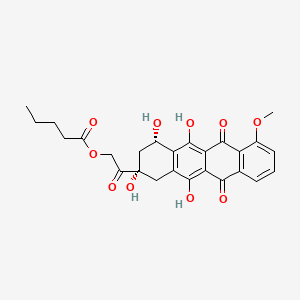![molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1](/img/structure/B1447734.png)
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride
Overview
Description
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In
Scientific Research Applications
Pyrrolidine and Pyrrolopyridine Derivatives in Drug Discovery
Pyrrolidine rings, including those structurally related to pyrrolopyridines, are prevalent in medicinal chemistry due to their capacity to explore pharmacophore space effectively. The saturated nature of the pyrrolidine scaffold contributes significantly to the stereochemistry of molecules, thereby enhancing their biological activity and three-dimensional coverage. Studies emphasize the versatility of pyrrolidine and its derivatives in synthesizing bioactive compounds, highlighting their role in developing novel therapeutics across various disease domains, including central nervous system (CNS) disorders, cancer, and infectious diseases (Li Petri et al., 2021; Saganuwan, 2017).
Heterocyclic Compounds in Synthesis and Biological Activity
Heterocyclic compounds, especially those containing pyrrolidine and pyrrolopyridine units, are foundational in creating diverse bioactive molecules. Such compounds are essential for synthesizing a wide range of cyclic, acyclic, and heterocyclic structures, which have implications across medicinal chemistry and drug development. These structures have been explored for their spectroscopic properties, biological, and electrochemical activities, underscoring their potential in creating compounds with novel therapeutic effects (Kamneva et al., 2018).
Catalysts in Organic Synthesis
Compounds with pyrrolopyridine derivatives have been studied for their role as catalysts in organic synthesis, particularly in reactions involving the formation of C-N bonds. These catalysts are instrumental in developing methodologies for synthesizing complex molecules efficiently, highlighting the significance of pyrrolopyridine derivatives in advancing organic chemistry and facilitating the creation of new drugs (Parmar et al., 2023).
Anion Binding and Sensing
N-confused calix[4]pyrroles, which share structural similarities with pyrrolopyridine derivatives, have attracted attention for their unique anion-binding properties. These compounds demonstrate a distinct mode of interaction with anions compared to traditional pyrrole-based macrocycles, offering new avenues for sensor development and anion recognition in environmental and biological contexts (Anzenbacher et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds have been reported to act by inhibiting multiple receptor tyrosine kinases . This inhibition could potentially lead to changes in cellular processes regulated by these kinases .
Biochemical Pathways
Inhibition of receptor tyrosine kinases can affect various downstream signaling pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of receptor tyrosine kinases could potentially lead to changes in cellular processes such as growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific context of the reaction .
Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
In addition, this compound has been shown to impact cellular processes such as apoptosis and autophagy. These effects are mediated through its interaction with key regulatory proteins and enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to changes in their activity and function. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .
Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways, which can have lasting effects on cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .
At high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
These interactions can affect overall cellular metabolism, including energy production, biosynthesis, and catabolism. By modulating metabolic pathways, this compound can alter the balance of metabolic processes, impacting cell growth and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects .
The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in experimental and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFYEUKGMDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
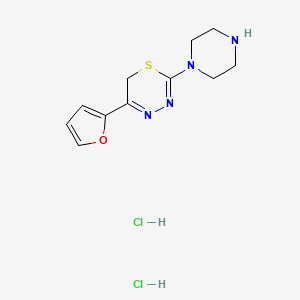
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
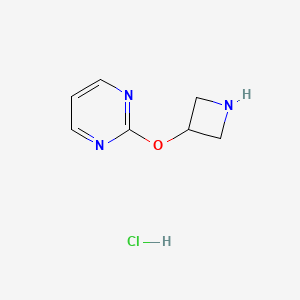
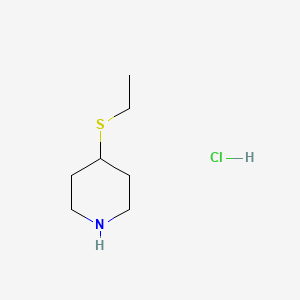
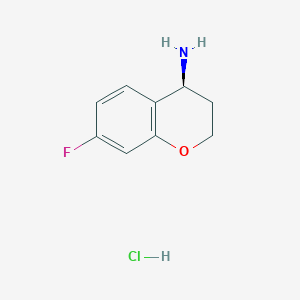
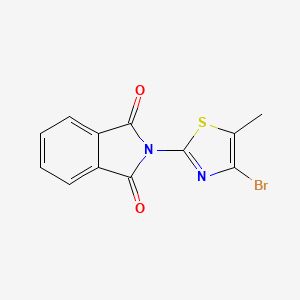
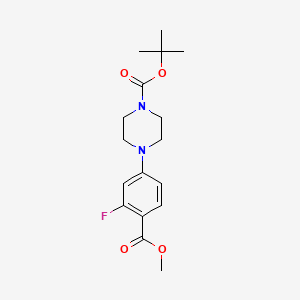
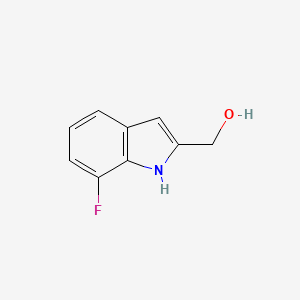
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
